Arténimisine

Vue d'ensemble

Description

L'artémisitène est un composé naturel initialement isolé de l'herbe Artemisia annua L. C'est un endoperoxyde étroitement lié au médicament antimalaria bien connu, l'artémisinine . L'artémisitène a suscité l'attention en raison de ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, anticancéreuses et antioxydantes .

Applications De Recherche Scientifique

L'artémisitène a une large gamme d'applications en recherche scientifique :

Médecine : L'artémisitène s'est montrée prometteuse dans le traitement de maladies telles que le cancer et la polyarthrite rhumatoïde.

Mécanisme d'action

Le mécanisme d'action de l'artémisitène implique plusieurs cibles moléculaires et voies :

Modulation du stress oxydatif : L'artémisitène active la voie Nrf2 en diminuant l'ubiquitination de Nrf2 et en augmentant sa stabilité.

Induction de dommages à l'ADN : L'artémisitène induit sélectivement des cassures double brin de l'ADN et l'apoptose dans les cellules cancéreuses en supprimant l'expression des topoisomérases.

Modulation immunitaire : L'artémisitène module les réponses immunitaires en affectant la production d'espèces réactives de l'oxygène et en empêchant l'assemblage et l'activation de l'inflammasome.

Mécanisme D'action

Target of Action

Artemisitene primarily targets the erythrocytic stages of Plasmodium falciparum by inhibiting nucleic acid and protein synthesis . The compound’s interaction with these targets leads to the rapid clearance of parasitemia and quick resolution of symptoms .

Mode of Action

Artemisitene’s mode of action involves the heme-mediated decomposition of the endoperoxide bridge to produce carbon-centered free radicals . The involvement of heme explains why the drugs are selectively toxic to malaria parasites . The endoperoxide bond could be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents .

Biochemical Pathways

Artemisitene affects the biochemical pathways related to the synthesis of nucleic acids and proteins in Plasmodium falciparum. The compound’s interaction with these pathways leads to the rapid clearance of parasitemia and quick resolution of symptoms . Two genes of the artemisinin biosynthetic pathway have been identified .

Pharmacokinetics

Artemisitene is metabolized in the body into the active metabolite dihydroartemisinin . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability.

Result of Action

The molecular and cellular effects of Artemisitene’s action include the rapid clearance of parasitemia and quick resolution of symptoms in Plasmodium falciparum infections . The compound’s interaction with its targets leads to the inhibition of nucleic acid and protein synthesis, which are essential for the survival and replication of the parasite .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Artemisitene. Many regulatory factors, mediating diverse plant hormone or environmental signaling routes, have been identified to get involved in the regulation of artemisinin biosynthesis and glandular trichome formation . .

Méthodes De Préparation

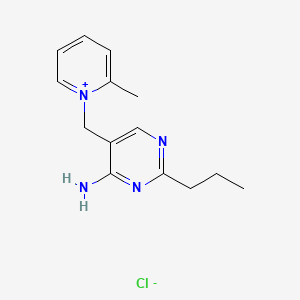

L'artémisitène peut être synthétisé à partir de l'artémisinine par une réaction d'élimination du sélénoxyde en un seul pot . Cette méthode implique l'utilisation de sélénoxyde comme réactif pour faciliter la conversion. Avery et al. ont optimisé la voie de synthèse de l'artémisitène, la rendant plus efficace . Les méthodes de production industrielle de l'artémisitène sont encore en cours de développement, mais la synthèse à partir de l'artémisinine reste l'approche principale .

Analyse Des Réactions Chimiques

L'artémisitène subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'artémisitène peut être oxydé pour former divers dérivés oxydés. Les réactifs courants pour l'oxydation comprennent le peroxyde d'hydrogène et d'autres agents oxydants.

Réduction : Les réactions de réduction de l'artémisitène peuvent produire des formes réduites du composé. Des agents réducteurs tels que le borohydrure de sodium sont couramment utilisés.

Substitution : L'artémisitène peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que la réduction peut produire diverses formes réduites d'artémisitène .

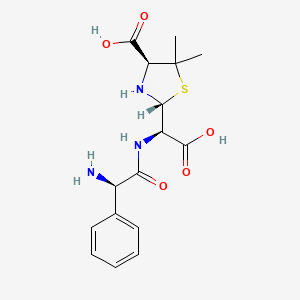

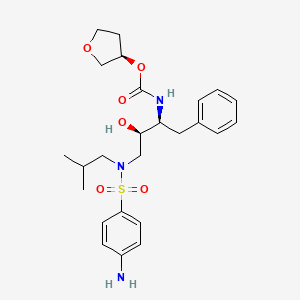

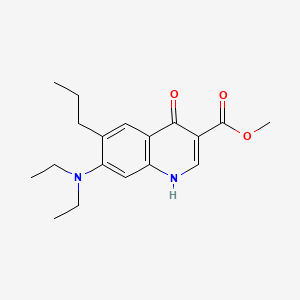

Comparaison Avec Des Composés Similaires

L'artémisitène est étroitement liée à l'artémisinine et à ses dérivés, tels que la dihydroartémisinine, l'artéméther et l'artésunate . Ces composés partagent une structure d'endoperoxyde similaire, qui est responsable de leurs activités biologiques. L'artémisitène est unique en ce qui concerne ses cibles moléculaires et ses voies spécifiques, ce qui en fait un candidat prometteur pour diverses applications thérapeutiques .

Des composés similaires comprennent :

Artémisinine : Connue pour ses propriétés antimalariennes.

Dihydroartémisinine : Un dérivé de l'artémisinine avec une biodisponibilité accrue.

Artéméther : Un autre dérivé utilisé dans les traitements combinés contre le paludisme.

Artésunate : Un dérivé hydrosoluble utilisé dans les cas graves de paludisme.

Les propriétés uniques de l'artémisitène et ses activités biologiques diverses en font un composé précieux pour la recherche et le développement futurs.

Propriétés

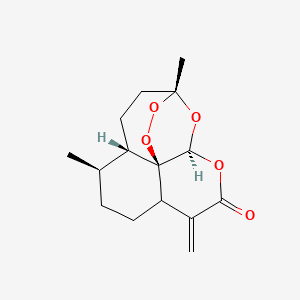

IUPAC Name |

(1R,4S,5R,8S,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11+,13-,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEBZMMCKFUABB-KPHNHPKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101020-89-7 | |

| Record name | ARTEMISITENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VXA86C8WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

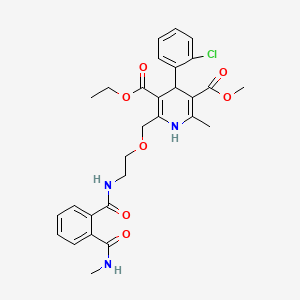

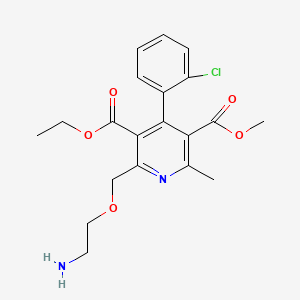

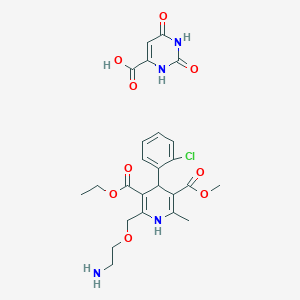

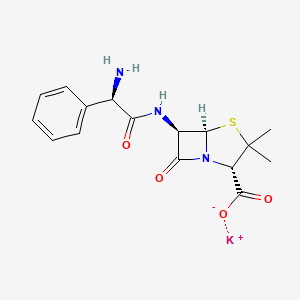

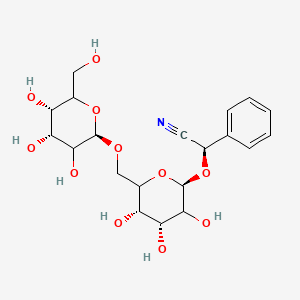

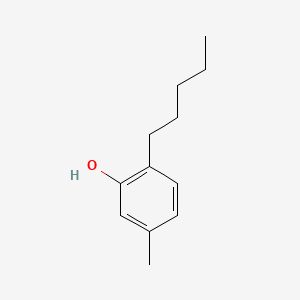

Feasible Synthetic Routes

Q1: How does artemisitene exert its antioxidant effects?

A1: Artemisitene activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. [, , ] This activation occurs through the reduction of Nrf2 ubiquitination, leading to increased Nrf2 stability. [] Nrf2 is a crucial transcription factor that regulates the expression of antioxidant genes, such as heme oxygenase 1 (HO-1). [, ] The increased expression of these antioxidant genes contributes to the protective effects of artemisitene against oxidative stress-related damage. [, , ]

Q2: What is the role of Keap1 in artemisitene's mechanism of action?

A2: Kelch-like ECH-associated protein-1 (Keap1) acts as a cytosolic repressor of Nrf2. [] Research suggests that artemisitene interacts with the Cys151 residue of Keap1. [] This interaction is crucial for Nrf2 activation, as mutating Cys151 to Serine abolishes artemisitene-mediated Nrf2 activation and downstream gene expression. []

Q3: Does artemisitene exhibit anti-parasitic activity?

A3: Yes, studies demonstrate that artemisitene possesses anti-parasitic activity against Schistosoma japonicum. [] This activity manifests as a reduction in the number of adult worms and eggs, along with damage to the tegument of adult worms. [] Interestingly, this anti-parasitic effect appears to involve immune modulation, particularly the enhancement of type 2 immunity, leading to increased eosinophil counts in the liver. []

Q4: What is the molecular formula and weight of artemisitene?

A4: The molecular formula of artemisitene is C15H20O5, and its molecular weight is 280.32 g/mol.

Q5: What are the key spectroscopic characteristics of artemisitene?

A5: Several techniques, including NMR, GC-MS, and HPLC-UV, have been used to characterize artemisitene. [, , , , , ] Specific spectroscopic data can be found within the referenced research papers. [, , , , , ]

Q6: What is known about the stability of artemisitene?

A6: Limited information is available regarding the stability of artemisitene under various conditions. [] Further research is needed to assess its stability profile comprehensively.

Q7: What is the bioavailability of artemisitene?

A7: Studies in rats report an absolute bioavailability of 3.7% for artemisitene after intravenous and oral administration. [] This suggests relatively low systemic exposure after oral dosing, highlighting a potential area for improvement in drug delivery strategies.

Q8: What evidence supports the anti-tumor activity of artemisitene?

A8: Artemisitene has demonstrated anti-proliferative effects in various cancer cell lines, including HCT-15, Ehrlich ascites tumor (EAT), and EN2 cells. [, , ] These in vitro studies highlight its potential as an anti-cancer agent, although further investigations are needed to confirm its efficacy and safety in vivo.

Q9: How effective is artemisitene in treating schistosomiasis?

A9: In murine models of schistosomiasis japonica, artemisitene treatment significantly reduced worm burden, liver granuloma size, and collagen deposition. [] These findings suggest promising therapeutic potential against schistosomiasis, warranting further exploration in preclinical and potentially clinical settings.

Q10: What analytical techniques are used to quantify artemisitene?

A10: Researchers have employed various techniques to quantify artemisitene, including reversed-phase high-performance liquid chromatography (HPLC) with electrochemical detection (HPLC-EC), gas chromatography (GC), and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). [, , , , ] These methods allow for sensitive and specific detection of artemisitene in complex matrices like plant extracts and biological samples.

Q11: How can trace amounts of artemisitene be separated from artemisinin?

A11: Studies have explored the use of ammonium functional ionic liquids for the selective separation of trace artemisitene from artemisinin. [, ] This approach highlights the potential of innovative separation techniques for obtaining high-purity artemisitene.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.